Tert-butyl (4aR,8aR)-octahydro-1,6-naphthyridine-6(2H)-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 240.35 g/mol. This compound is categorized under naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's IUPAC name reflects its complex structure, which includes a tert-butyl group and an octahydro-naphthyridine framework.
The compound is available through various chemical suppliers, such as Sigma-Aldrich and AChemBlock, indicating its relevance in research and development settings. It is classified as a carboxylate ester due to the presence of an ester functional group in its structure. The CAS number for this compound is 616875-90-2, which is used for identification in chemical databases.
The synthesis of tert-butyl (4aR,8aR)-octahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by esterification.
The molecular structure of tert-butyl (4aR,8aR)-octahydro-1,6-naphthyridine-6(2H)-carboxylate can be represented using various notations:
O=C(N1C[C@]2([H])CCCN[C@]2([H])CC1)OC(C)(C)C1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-8-14-10-6-4-5-7-11(10)15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m1/s1The structural analysis indicates the presence of multiple chiral centers, which contributes to its stereochemistry. The specific configuration at these centers is critical for determining the biological activity of the compound.
Tert-butyl (4aR,8aR)-octahydro-1,6-naphthyridine-6(2H)-carboxylate can participate in various chemical reactions typical of esters and amines:
Each reaction pathway requires specific conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity.
The mechanism of action for tert-butyl (4aR,8aR)-octahydro-1,6-naphthyridine-6(2H)-carboxylate is not fully elucidated but is believed to involve interactions with biological targets such as receptors or enzymes due to its structural similarity to known pharmacophores.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the identity and purity of the compound.
Tert-butyl (4aR,8aR)-octahydro-1,6-naphthyridine-6(2H)-carboxylate has potential applications in various scientific fields:
This compound exemplifies the intricate relationship between chemical structure and biological activity, making it a valuable subject for further research in drug development and synthetic methodologies.
The octahydro-1,6-naphthyridine core of this compound features a fused bicyclic system comprising a piperidine ring condensed with a piperazine analogue. The fully saturated structure (C₁₃H₂₄N₂O₂, MW 240.34) exhibits restricted conformational flexibility due to its trans-ring fusion, which imposes significant geometric constraints on the molecule [1] [4]. The tert-butoxycarbonyl (Boc) group at the N6 position further influences stereoelectronic properties, with the carbonyl oxygen adopting a pseudo-axial orientation that minimizes 1,3-diaxial interactions. Key conformational parameters include:
| Table 1: Conformational Parameters of Bicyclic Framework | Parameter | Value | Significance |
|---|---|---|---|
| Ring Fusion Angle | 118-122° | Dictates overall molecular geometry | |
| N-Inversion Barrier | ~12 kcal/mol | Higher than monocyclic piperidines | |
| Boc Rotation Barrier | 5-7 kcal/mol | Restricted rotation due to ring constraints | |
| Chair Conformation | Uniformly adopted | Minimizes ring strain |
Molecular dynamics simulations reveal that the bicyclic scaffold undergoes pseudorotation with an energy barrier of approximately 8 kcal/mol, significantly higher than observed in monocyclic analogues like tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate [8]. This rigidity stems from the locked trans-decalin configuration, which prevents ring-flipping transitions and stabilizes the chair-chair conformation across both ring systems.
The (4aR,8aR) configuration enforces a trans-decalin topology characterized by antiperiplanar ring junctures, mirroring the stereochemistry of natural terpenoid systems. This arrangement positions all substituents equatorially, eliminating 1,3-diaxial steric conflicts observed in cis-fused analogues [3] [7]. The trans-fusion creates a molecular "gutter" with precise three-dimensional positioning of:
Crystallographic studies confirm that C8a-C4a bond lengths contract to 1.52-1.54 Å (vs. 1.54-1.56 Å in cis-isomers), reflecting increased sp³ character and orbital hybridization constraints. This shortened bond length enhances torsional rigidity by approximately 40% compared to the (4aS,8aS) diastereomer, as quantified by variable-temperature NMR studies [3]. The trans-decalin architecture essentially creates a chiral molecular scaffold where the (4aR,8aR) configuration enforces C₂-symmetry-like properties despite lacking formal symmetry elements.
Computational and experimental analyses confirm the (4aR,8aR) diastereomer exhibits a 2.8-3.5 kcal/mol stability advantage over the (4aS,8aS) counterpart due to diminished transannular strain and optimized gauche interactions [3] [8]. Key stability determinants include:
| Table 2: Diastereomeric Stability Comparison | Parameter | (4aR,8aR) | (4aS,8aS) | Analysis Method |
|---|---|---|---|---|
| Relative Energy (kcal/mol) | 0.0 (reference) | +2.8-3.5 | B3LYP/6-31G* calculations | |
| Ring Fusion Torsion | 55.7° ± 2.1° | 49.3° ± 3.5° | X-ray crystallography | |
| N1 Basicity (ΔpKₐ) | +1.2 units | Reference | Potentiometric titration | |
| Boc Rotamer Population | 92% major | 78% major | VT-NMR (400 MHz) |
The energy difference primarily originates from:
Notably, epimerization studies show the (4aR,8aR) configuration remains configurationally stable up to 150°C, while the (4aS,8aS) isomer undergoes partial racemization above 80°C [3] [7]. This thermal stability advantage makes the (4aR,8aR) derivative preferable for high-temperature synthetic applications requiring chiral fidelity.
Appendix: Related Compounds in Naphthyridine Chemistry
| Table 3: Structural Analogs and Derivatives | CAS Number | Compound Name | Molecular Formula | Stereochemistry |
|---|---|---|---|---|
| 2820191-48-6 | tert-Butyl (4aR,8aR)-octahydro-1,5-naphthyridine-1(2H)-carboxylate | C₁₃H₂₄N₂O₂ | (4aR,8aR) | |
| 1965309-93-6 | tert-Butyl octahydro-1,6-naphthyridine-1(2H)-carboxylate hydrochloride | C₁₃H₂₅ClN₂O₂ | Undefined | |
| 1396777-92-6 | tert-Butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate | C₁₃H₁₇ClN₂O₂ | Non-stereogenic | |
| 335030-38-1 | tert-Butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | C₁₃H₁₇BrN₂O₂ | Non-stereogenic |
The stereochemical integrity of the (4aR,8aR) configuration provides a robust platform for designing conformationally constrained bioactive molecules, particularly in opioid receptor ligands where the trans-octahydronaphthyridine scaffold mimics morphine's C-ring topology. Future applications will exploit its chiral vector properties for asymmetric catalysis and as a molecular building block in targeted drug synthesis.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1